molecular formula C6H9Cl3 B8764669 5,5,5-Trichloro-2-methyl-1-pentene CAS No. 61446-86-4

5,5,5-Trichloro-2-methyl-1-pentene

Cat. No.: B8764669
CAS No.: 61446-86-4
M. Wt: 187.5 g/mol
InChI Key: VZHCRXGQIJPHGI-UHFFFAOYSA-N
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Description

5,5,5-Trichloro-2-methyl-1-pentene is an organic compound with the molecular formula C6H9Cl3 It is a chlorinated derivative of pentene, characterized by the presence of three chlorine atoms attached to the same carbon atom, making it a trichloromethyl group

Preparation Methods

The synthesis of 5,5,5-Trichloro-2-methyl-1-pentene can be achieved through several methods. One common approach involves the selective dehydration of 5,5,5-trichloro-2-methyl-2-pentanol. This reaction typically requires an acid catalyst and elevated temperatures to facilitate the removal of water and formation of the double bond . Industrial production methods may involve similar dehydration processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

5,5,5-Trichloro-2-methyl-1-pentene undergoes various chemical reactions, including:

    Substitution Reactions: The trichloromethyl group can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form less chlorinated derivatives.

    Addition Reactions: The double bond in the pentene moiety allows for addition reactions with halogens, hydrogen, and other electrophiles.

Common reagents used in these reactions include halogens (e.g., chlorine, bromine), hydrogen gas, and various nucleophiles (e.g., hydroxide ions, amines). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5,5,5-Trichloro-2-methyl-1-pentene has several applications in scientific research:

Mechanism of Action

The mechanism by which 5,5,5-Trichloro-2-methyl-1-pentene exerts its effects involves interactions with molecular targets through its reactive trichloromethyl group and double bond. These functional groups enable the compound to participate in various chemical reactions, influencing biological pathways and chemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

5,5,5-Trichloro-2-methyl-1-pentene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of chlorine atoms and the presence of a double bond, which confer distinct chemical properties and reactivity.

Properties

CAS No.

61446-86-4

Molecular Formula

C6H9Cl3

Molecular Weight

187.5 g/mol

IUPAC Name

5,5,5-trichloro-2-methylpent-1-ene

InChI

InChI=1S/C6H9Cl3/c1-5(2)3-4-6(7,8)9/h1,3-4H2,2H3

InChI Key

VZHCRXGQIJPHGI-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCC(Cl)(Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Then, to 732 g of 1,1,1-trichloro-4-methyl-4-pentanol was added 7.3 g of p-toluenesulfonic acid and the mixture was heated at 155°-160° C. for 1.5 hours, the byproduct water being azeotropically removed. The reaction mixture was as such distilled under a reduced pressure of 200 mmHg and the distillate was dried over sodium sulfate and fractionally distilled. By the above procedure was obtained 62 g of 1,1,1-trichloro-4-methyl-4-pentene as a fraction boiling at 73°-74° C. (20 mmHg), together with 536 g of 1,1,1-trichloro-4-methyl-3-pentene as a fraction boiling at 74°-77° C. (20 mmHg).
Quantity
732 g
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reactant
Reaction Step One
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7.3 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

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reactant
Reaction Step One
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